molecular formula C14H14ClNO3 B11842924 1-Boc-1H-indole-6-carbonyl chloride

1-Boc-1H-indole-6-carbonyl chloride

Cat. No.: B11842924
M. Wt: 279.72 g/mol
InChI Key: WGTPDPUGISHKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-1H-indole-6-carbonyl chloride is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carbonyl chloride functional group at the 6-position of the indole ring. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 1-Boc-1H-indole-6-carbonyl chloride typically involves the protection of the indole nitrogen with a Boc group, followed by the introduction of the carbonyl chloride functionality at the 6-position. One common method includes the reaction of 1H-indole with di-tert-butyl dicarbonate (Boc2O) to form 1-Boc-1H-indole. This intermediate is then subjected to chlorination using reagents such as oxalyl chloride or thionyl chloride to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-Boc-1H-indole-6-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

tert-butyl 6-carbonochloridoylindole-1-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-6-9-4-5-10(12(15)17)8-11(9)16/h4-8H,1-3H3

InChI Key

WGTPDPUGISHKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.